1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a piperazine ring, and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrrolidine derivative with a suitable piperazine compound, often under reflux conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, using a fluorophenyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, and enzymes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-Butyl-3-[4-(4-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
1-Butyl-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-2-3-8-22-17(23)13-16(18(22)24)21-11-9-20(10-12-21)15-6-4-14(19)5-7-15/h4-7,16H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYIHHBGYKTHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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